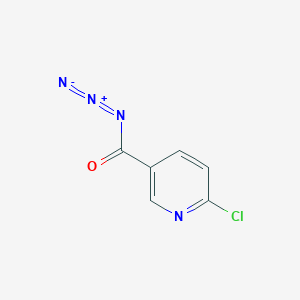
6-Chloropyridine-3-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropyridine-3-carbonyl azide is a chemical compound that is part of the organonitrogen compounds. It is a derivative of 6-chloropyridine-3-carboxaldehyde . The compound is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of azides, such as this compound, has been widely studied. Organic azides have been synthesized from various heterocycles of five-member rings with one heteroatom, such as pyrroles . Protodeboronation of alkyl boronic esters is another method that has been reported . Nucleophilic transformations of azido-containing carbonyl compounds have also been discussed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H4ClNO . The InChI Key for this compound is AFWWKZCPPRPDQK-UHFFFAOYSA-N .Chemical Reactions Analysis
Azides, including this compound, are known to undergo various reactions. They can participate in substitution, reduction, and rearrangement reactions . Nucleophilic transformations of azido-containing carbonyl compounds have been studied . The Schmidt reaction, where an azide reacts with a carbonyl derivative under acidic conditions, is another common reaction involving azides .Physical And Chemical Properties Analysis
This compound is a white to yellow crystalline powder . It has a melting point of 77°C to 82°C .科学的研究の応用
Iron-Catalyzed Reactions in Organic Synthesis
Iron(III) halide-promoted aza-Prins cyclization utilizes γ,δ-unsaturated tosylamines and aldehydes to generate six-membered azacycles, showcasing the utility of nitrogen-based reagents in forming complex heterocyclic structures. Such methodologies are crucial in synthesizing compounds that serve as scaffolds for pharmaceuticals and exhibit the importance of metal-catalyzed reactions in enhancing synthetic efficiency (Bolm, Legros, Le Paih, & Zani, 2004).
Carbonaceous Membrane Synthesis
An innovative approach to carbon membrane synthesis involves using a photosensitive crosslinker with poly(aryl ether ketone) to create semi-interpenetrating networks. The low-temperature pyrolysis of these networks produces carbon membranes with excellent olefin/paraffin separation performance. This highlights the role of nitrogen-containing azides in developing materials with significant industrial applications, particularly in gas separation technologies (Chng, Xiao, Chung, Toriida, & Tamai, 2009).
Cycloadditions for Heterocycle Synthesis
The cycloaddition reactions of phenyl azide with enamines have been computationally analyzed, demonstrating the synthetic utility of azides in constructing nitrogen-containing heterocycles. Such reactions are fundamental in organic synthesis, enabling the construction of complex molecules with potential bioactivity (Lopez, Munk, & Houk, 2013).
N-Heterocyclic Building Blocks
2H-Azirine-2-carbonyl azides have been identified as new reactive heterocyclic building blocks, synthesized via the reaction of sodium azide with 2H-azirine-2-carbonyl chlorides. These compounds facilitate the synthesis of complex N-heterocycles, underscoring the importance of azides in accessing novel organic motifs (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).
Catalytic Studies with Ruthenium Complexes
The preparation of ruthenium ‘pincer’ complexes utilizing bis carbene ligands showcases the application of nitrogen-containing ligands in catalysis. These complexes exhibit catalytic activity in the transfer hydrogenation of carbonyl compounds, demonstrating the role of nitrogen-based reagents in facilitating redox reactions (Danopoulos, Winston, & Motherwell, 2002).
作用機序
The azide ion is a great nucleophile and can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . Density functional theory calculations have been used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .
Safety and Hazards
将来の方向性
The use of azides in synthetic organic chemistry is significant, and future research could focus on the stability of phosphazides under nucleophilic or radical conditions . The use of azide ion in the synthesis of AZT (azidothymidine) has been shown, indicating potential applications in pharmaceuticals .
特性
IUPAC Name |
6-chloropyridine-3-carbonyl azide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-5-2-1-4(3-9-5)6(12)10-11-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMJNLZHEWJLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

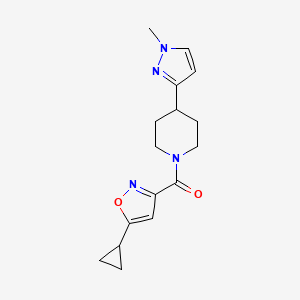
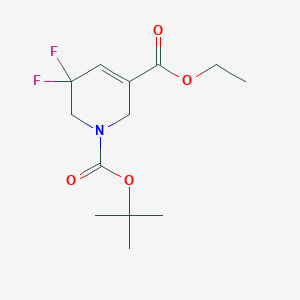
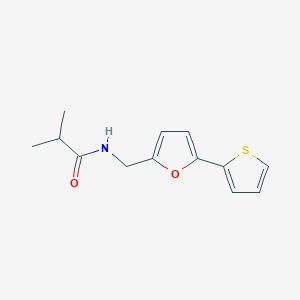
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

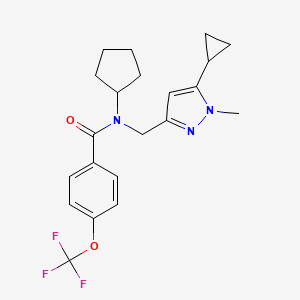
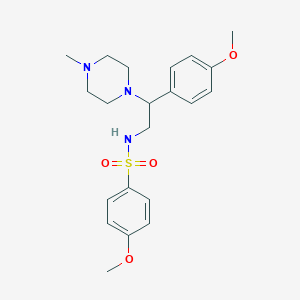
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)
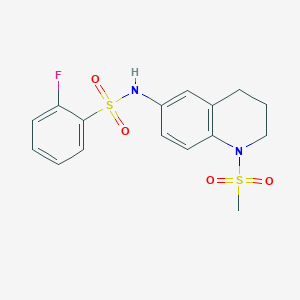

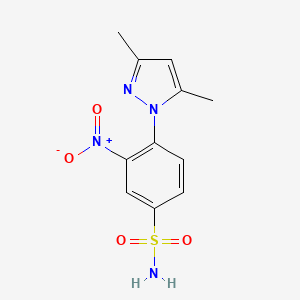

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)